Dihydrate Hydrate Form: Thermal Stability and Handling Superiority Over Commercial Tetrahydrate and Hexahydrate
Patent CN201310139082 discloses a phosphocreatine disodium dihydrate (2 molecules of crystalline water) that is explicitly claimed to be more stable than both the hexahydrate (6 H2O, theoretical water content 29.76%) and the tetrahydrate (4 H2O, theoretical water content 22.03%) forms. The marketed tetrahydrate sterile powder requires cool storage at or below 20°C per Chinese Pharmacopoeia 2010 standards, a restrictive condition that elevates logistics costs and clinical risk. The dihydrate form demonstrates improved flowability and significantly enhances the stability of the sterile powder for injection, directly addressing the thermal instability limitation of the currently commercialized tetrahydrate [1]. Independently, the 4.5-hydrate patent (CN108017668B) demonstrates that a precisely controlled higher hydrate exhibits thermal stability superior to marketed tetrahydrate products, with X-ray powder diffraction peaks disappearing (indicating amorphization) only after 0.5 hours at 120°C [2]. The ternary phase diagram of CPS hydrates confirms that dihydrate, tetrahydrate, and heptahydrate forms each occupy distinct thermodynamic stability zones as a function of water activity and temperature, with solution-mediated phase transformation possible between tetrahydrate and dihydrate depending on solvent composition, temperature, and solid loading [3].
| Evidence Dimension | Thermal stability and storage requirement of hydrate forms |
|---|---|
| Target Compound Data | Phosphocreatine disodium dihydrate (2 H2O): claimed superior stability vs. tetrahydrate/hexahydrate; improved flowability; enhanced sterile powder stability; characteristic PXRD peaks at 2θ = 8.3°, 12.0°, 13.5°, 17.3°, 18.9°, 20.7°, 22.4°, 23.4°, 24.6°, 25.8°, 27.2° (±0.2°) |
| Comparator Or Baseline | Tetrahydrate (4 H2O, 22.03% water, needle crystals): requires ≤20°C cool storage; Hexahydrate (6 H2O, 29.76% water, hexagonal plate crystals): thermally unstable; both are existing commercial/known forms |
| Quantified Difference | Dihydrate eliminates the ≤20°C cold-chain requirement of tetrahydrate; qualitative superiority in flowability and sterile powder stability |
| Conditions | Solid-state hydrate forms; storage and formulation context per Chinese Pharmacopoeia 2010 standards (YBH08522005) |
Why This Matters
The dihydrate form's elimination of sub-20°C cold-chain storage directly reduces pharmaceutical logistics costs and clinical-use risk compared to the standard commercial tetrahydrate, making it the preferred hydrate specification for parenteral formulation procurement.
- [1] Chinese Patent Application CN201310139082. N-[亚氨基(膦氨基)甲基]-N-甲基甘氨酸二钠水合物及其制备方法 [Disodium N-(phosphonoamidino)-N-methylglycine dihydrate and preparation method]. Filed 2013. Describes dihydrate (2 H2O) with superior stability, flowability, and injection powder stability vs. known hexahydrate and tetrahydrate forms. View Source
- [2] Chinese Patent CN108017668B. 一种高晶型纯度磷酸肌酸钠四水半合物及其制备方法与用途 [High crystalline purity sodium creatine phosphate 4.5-hydrate, preparation method and use thereof]. Harbin Laibotong Pharmaceutical Co., Ltd., granted 2020. Demonstrates 4.5-hydrate thermal stability superior to marketed products; becomes amorphous after 0.5 h at 120°C. View Source
- [3] Dai J, Zhou L, Yin Q. Ternary Phase Diagram and Phase Transformation Behaviors of Various Creatine Phosphate Sodium Hydrates. 2020 AIChE Annual Meeting Proceedings. School of Chemical Engineering, Tianjin University. Identifies three hydrate forms (heptahydrate, tetrahydrate, dihydrate) with distinct thermodynamic stability zones; solution-mediated phase transformation between tetrahydrate and dihydrate. View Source
